甲氧苄海特林盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

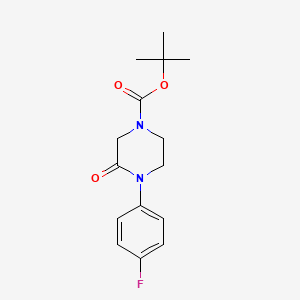

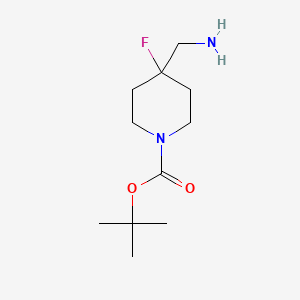

Prenalterol Methyl Ether Hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H22ClNO3 and a molecular weight of 275.77 . Prenalterol, the parent compound of Prenalterol Methyl Ether Hydrochloride, is a cardiac stimulant which acts as a β1 adrenoreceptor agonist .

Synthesis Analysis

The synthesis of Prenalterol involves a stereospecific process. It exhibits adrenergic agonist activity despite having an interposed oxymethylene group . A new synthesis of the mono-enantiomeric chiral drug prenalterol is based on the symmetry-breaking phenomenon, specifically, the spontaneous resolution of 4-hydroxyphenyl glycerol ether .Molecular Structure Analysis

The single crystal X-ray diffraction method was used to investigate the molecular structure of Prenalterol . The type of prenalterol supramolecular motif (SMM) is a chirality driven property, dictated by the enantiomeric composition of the crystals .Chemical Reactions Analysis

Ethers, like Prenalterol Methyl Ether Hydrochloride, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .科学研究应用

心血管作用和血流动力反应

甲氧苄海特林盐酸盐以其心脏选择性 β-肾上腺素能受体激动剂特性而闻名,已在各种科学研究背景下对其心血管作用进行了研究。一项对其对正常男性志愿者影响的研究显示,心脏输出量显着增加,这主要是由于每搏输出量的增加,而心率变化很小。这项研究强调了甲氧苄海特林在调节心肌收缩力和外周阻力方面的潜力,而对平均动脉压没有显着影响 (Scott 等人,1979)。

分析检测技术

通过气液色谱和质谱等方法,生物基质中甲氧苄海特林的定量测定取得了进展。这些技术允许对血浆和尿液中甲氧苄海特林水平进行灵敏和选择性分析,有助于了解其药代动力学特征 (Degen 和 Ervik,1981;Ervik、Kylberg-Hanssen 和 Lagerström,1982)。

测定方法学发展

进一步的方法学发展包括一种极谱法测定甲氧苄海特林盐酸盐,提供了一种简单灵敏的方法来量化纯形式或剂量制剂中的这种化合物。这种方法强调了不断改进分析技术以更好地理解甲氧苄海特林药理应用的努力 (Aly、Belal 和 Walash,1995)。

荧光光谱分析

引入了一种基于甲氧苄海特林盐酸盐与亚硝基衍生物反应的荧光光谱法,用于测定药物和生物中的甲氧苄海特林盐酸盐,展示了分析方法在跟踪不同介质中甲氧苄海特林的存在和浓度方面的多功能性 (Aly,1999)。

属性

| { "Design of the Synthesis Pathway": "The synthesis of Prenalterol Methyl Ether Hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,4-Dihydroxybenzaldehyde", "Dimethyl sulfate", "Methylamine", "Sodium borohydride", "Hydrogen chloride gas", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: 3,4-Dihydroxybenzaldehyde is reacted with dimethyl sulfate in methanol to form 3,4-dimethoxybenzaldehyde.", "Step 2: 3,4-Dimethoxybenzaldehyde is then reacted with methylamine in diethyl ether under reflux conditions to form 3,4-dimethoxyphenylacetone.", "Step 3: Sodium borohydride is added to the reaction mixture to reduce the ketone group in 3,4-dimethoxyphenylacetone to form 3,4-dimethoxyamphetamine.", "Step 4: Hydrogen chloride gas is bubbled through a solution of 3,4-dimethoxyamphetamine in diethyl ether to form Prenalterol Methyl Ether Hydrochloride." ] } | |

CAS 编号 |

96996-91-7 |

产品名称 |

Prenalterol Methyl Ether Hydrochloride |

分子式 |

C13H22ClNO3 |

分子量 |

275.773 |

IUPAC 名称 |

(2S)-1-(4-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-6-4-12(16-3)5-7-13;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H/t11-;/m0./s1 |

InChI 键 |

WZFSGECBIBEGCS-MERQFXBCSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OC)O.Cl |

同义词 |

S)-1-(4-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol Hydrochloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B592290.png)

![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)

![Oxo[(5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)amino]acetic acid](/img/structure/B592292.png)